Cas no 677-77-0 (3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile)
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- FIQYSBFGWWJTQS-UHFFFAOYSA-N
- AKOS006373985
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile
- 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile
- 3,3,3-trifluoro-2-(trifluoromethyl)-lactonitrile
- 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropionitrile
- 677-77-0
-
- Inchi: 1S/C4HF6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H
- InChI Key: FIQYSBFGWWJTQS-UHFFFAOYSA-N
- SMILES: FC(C(C#N)(C(F)(F)F)O)(F)F
Computed Properties
- Exact Mass: 192.99623263Da
- Monoisotopic Mass: 192.99623263Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44Ų
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660594-5g |
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile |
677-77-0 | 98% | 5g |
¥1102.00 | 2024-05-04 |
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile
Introduction to 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile (CAS No: 677-77-0)
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile, with the CAS number 677-77-0, is a fluorinated nitrile compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound features a unique structural framework comprising a trifluoromethyl group and a hydroxyl substituent on a propanenitrile backbone, making it a versatile intermediate in synthetic chemistry and drug development.
The presence of multiple fluorine atoms in its structure imparts distinct electronic and steric properties, which are highly valuable in medicinal chemistry. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. These attributes have led to the extensive use of such compounds in the design of novel therapeutic agents.
In recent years, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile has been explored as a key intermediate in the synthesis of various bioactive molecules. Its trifluoromethyl group is particularly noteworthy, as it can influence the reactivity and selectivity of adjacent functional groups. This feature makes it an attractive building block for constructing complex scaffolds found in pharmaceuticals targeting neurological disorders, inflammatory diseases, and cancer.
One of the most compelling applications of this compound is in the development of fluorinated kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating fluorine atoms into kinase inhibitors, researchers can modulate their binding affinity and duration of action. For instance, studies have demonstrated that trifluoromethyl-substituted nitriles exhibit improved binding to target kinases due to their ability to engage hydrophobic pockets and enhance lipophilicity.
Additionally, the hydroxyl group in 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile provides a versatile handle for further functionalization. This allows chemists to introduce additional modifications such as esters, amides, or ethers, which can fine-tune the pharmacological properties of derived compounds. Such flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
The compound's utility extends beyond kinase inhibition. Emerging research suggests its potential application in the synthesis of fluorescent probes for cellular imaging. Fluorinated nitriles can be designed to emit light at specific wavelengths when excited by UV or visible light, making them useful for tracking biological processes in real-time. This capability is particularly valuable in studying dynamic events within living cells, such as protein-protein interactions or metabolic pathways.
In the realm of material science, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile has been investigated for its potential use in creating advanced polymers with tailored properties. The incorporation of fluorine atoms into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and biocompatibility. These properties are highly sought after in applications ranging from medical implants to high-performance coatings.
The synthesis of this compound typically involves multi-step organic transformations that require careful control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions or photochemical processes, have been employed to achieve high yields and purity. The growing interest in fluorinated compounds has spurred the development of more efficient synthetic routes to facilitate their widespread use.
Economic considerations also play a significant role in the adoption of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile as an intermediate. As demand for fluorinated chemicals increases, manufacturers are investing in scalable production processes to meet market needs. This trend has led to cost reductions and improved accessibility for researchers and pharmaceutical companies alike.
The environmental impact of fluorinated compounds is another critical aspect that warrants discussion. While fluorine atoms offer numerous advantages from a chemical standpoint, their persistence in the environment raises concerns about long-term ecological effects. Researchers are actively exploring greener synthetic routes and biodegradable derivatives to mitigate these issues while retaining the beneficial properties of fluorinated molecules.
In conclusion, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile(CAS No: 677-77-0) represents a fascinating example of how structural modifications can yield compounds with diverse applications across multiple scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, so too will its role in advancing both therapeutic interventions and material innovations.
677-77-0 (3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)